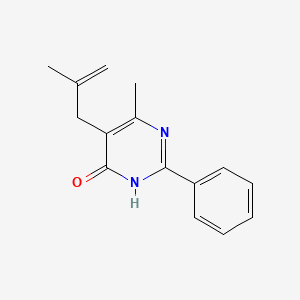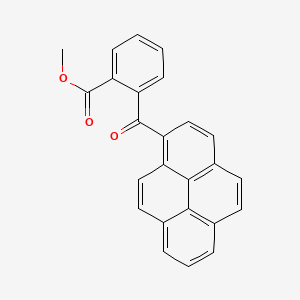![molecular formula C25H27ClN4O2 B6120688 N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide, also known as ABP-786, is a novel drug compound that has been gaining attention in the scientific community for its potential therapeutic applications. ABP-786 is a small molecule drug that belongs to the class of pyrazolopyrimidines and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide involves the modulation of various signaling pathways in the body. It has been found to act as a partial agonist of the imidazoline I2 receptor and a full agonist of the α2-adrenergic receptor. This dual mechanism of action results in the activation of various downstream signaling pathways that are involved in the regulation of blood pressure, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which can be beneficial in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been found to have a vasodilatory effect, which can help in the treatment of hypertension and other cardiovascular diseases. Additionally, this compound has been found to have an anti-cancer effect by inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research and development of N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide. One potential application of this compound is in the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in reducing cognitive decline and improving memory function in patients with Alzheimer's disease. Another potential application of this compound is in the treatment of cardiovascular diseases such as hypertension. Future studies are needed to determine the long-term effects of this compound on blood pressure regulation and cardiovascular health. Additionally, further research is needed to explore the anti-cancer properties of this compound and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide involves a series of chemical reactions that result in the formation of the final compound. The synthesis process begins with the reaction of 2-chlorobenzoyl chloride with 1-(2-allyloxybenzyl)-4-piperidone. This reaction results in the formation of 1-(2-allyloxybenzyl)-4-piperidinyl 2-chlorobenzoate, which is then further reacted with 5-amino-1H-pyrazole-4-carboxamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. Its pharmacological properties have been found to be beneficial in the treatment of neurological disorders, cardiovascular diseases, and cancer. This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been found to have a vasodilatory effect, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
2-chloro-N-[2-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-2-17-32-23-10-6-3-7-19(23)18-29-15-12-20(13-16-29)30-24(11-14-27-30)28-25(31)21-8-4-5-9-22(21)26/h2-11,14,20H,1,12-13,15-18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHUHYRILVWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
![3-methoxy-6-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B6120633.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)
